molecular formula C10H10N2O2 B3044758 2,7-Dimethoxy-1,5-naphthyridine CAS No. 1003944-36-2

2,7-Dimethoxy-1,5-naphthyridine

Cat. No. B3044758
M. Wt: 190.20
InChI Key: RYQMVLSBVFPJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08716280B2

Procedure details

Potassium carbonate (13.84 g, 100.1 mmol, 2.0 eq) is added at room temperature to a stirred solution of 6-methoxy-[1,5]naphthyridin-3-ol (9.8 g, 50.06 mmol, 1.0 eq) in acetone (300 mL), followed by iodomethane (3.74 mL, 60.1 mmol, 1.2 eq). After 4 hours stirring under reflux conditions, the solid is removed by filtration and the filtrate is concentrated to give a residue that is extracted with ethyl acetate (3×100 mL) and water (100 mL). The combined organic layers are washed with brine, dried over sodium sulfate, filtered and concentrated to give a residue that is purified by column chromatography (silica gel, eluent: petroleum ether:ethyl acetate, 6:1, v/v) to afford 2,7-dimethoxy-[1,5]naphthyridine as a yellow solid (5.2 g, 52% yield).
Quantity
13.84 g
Type
reactant
Reaction Step One
Name
6-methoxy-[1,5]naphthyridin-3-ol
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].[CH3:7][O:8][C:9]1[N:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[CH:14][C:13](O)=[CH:12]2.IC.C(OCC)(=O)C>CC(C)=O>[CH3:7][O:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][C:13]([O:4][CH3:1])=[CH:14][N:15]=2)[N:10]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
13.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
6-methoxy-[1,5]naphthyridin-3-ol
Quantity
9.8 g
Type
reactant
Smiles
COC=1N=C2C=C(C=NC2=CC1)O
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.74 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After 4 hours stirring under reflux conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue that
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate (3×100 mL) and water (100 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, eluent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=NC2=CC(=CN=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.